molecular formula C10H14N2O B3261534 1-(4-aminophenyl)-3-methyl-3-Azetidinol CAS No. 344405-83-0

1-(4-aminophenyl)-3-methyl-3-Azetidinol

Cat. No.: B3261534
CAS No.: 344405-83-0
M. Wt: 178.23 g/mol
InChI Key: NCUZEVSFBMYAIP-UHFFFAOYSA-N
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Description

1-(4-aminophenyl)-3-methyl-3-Azetidinol is an organic compound characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, substituted with a 4-aminophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminophenyl)-3-methyl-3-Azetidinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitrobenzaldehyde with methylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine undergoes cyclization with an appropriate reagent, such as ethyl chloroformate, to form the azetidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-aminophenyl)-3-methyl-3-Azetidinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

1-(4-aminophenyl)-3-methyl-3-Azetidinol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific mechanical or thermal properties.

Comparison with Similar Compounds

    1-(4-aminophenyl)-3-methyl-3-Azetidinone: Similar structure but with a carbonyl group instead of a hydroxyl group.

    1-(4-aminophenyl)-3-ethyl-3-Azetidinol: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: 1-(4-aminophenyl)-3-methyl-3-Azetidinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its azetidine ring and the presence of both amino and hydroxyl groups make it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-aminophenyl)-3-methylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(13)6-12(7-10)9-4-2-8(11)3-5-9/h2-5,13H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUZEVSFBMYAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279728
Record name 1-(4-Aminophenyl)-3-methyl-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344405-83-0
Record name 1-(4-Aminophenyl)-3-methyl-3-azetidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344405-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Aminophenyl)-3-methyl-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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